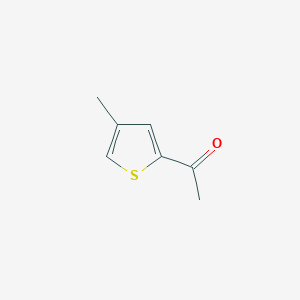

2-Acetyl-4-methylthiophene

Description

Properties

IUPAC Name |

1-(4-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-7(6(2)8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZNHUNPIJPRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159931 | |

| Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13679-73-7 | |

| Record name | 2-Acetyl-4-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13679-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methyl-2-thienyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-4-methylthiophene: Synthesis, Characterization, and Application

Executive Summary: 2-Acetyl-4-methylthiophene is a pivotal heterocyclic ketone that serves as a high-value intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a reactive acetyl group and a nucleophilic thiophene ring, makes it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of its fundamental properties, a detailed protocol for its regioselective synthesis via Friedel-Crafts acylation, comprehensive analytical characterization methodologies, and an overview of its synthetic applications. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights and validated protocols to empower scientific advancement.

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their presence in a multitude of biologically active compounds.[1] These five-membered sulfur-containing aromatic rings are considered bioisosteres of benzene rings and are integral to the structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[2] Among this class, this compound (CAS No: 13679-73-7) emerges as a particularly valuable synthetic intermediate.[3][4] The acetyl group at the C2 position provides a reactive handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, while the methyl group at C4 influences the electronic properties and steric environment of the thiophene ring.[1] Understanding the synthesis and reactivity of this molecule is crucial for developing novel compounds with potential therapeutic or material applications.[2]

Core Physicochemical and Safety Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈OS | [5] |

| Molecular Weight | 140.20 g/mol | [4] |

| CAS Number | 13679-73-7 | [5] |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Density | 1.224 g/mL at 25 °C | [3][5] |

| Boiling Point | 108-109 °C | [3][5] |

| Flash Point | 221 °F (105 °C) - closed cup | [5] |

| Refractive Index (n20/D) | 1.5600 | [5] |

| Solubility | Soluble in alcohol; estimated water solubility of 1510 mg/L at 25 °C. | [6] |

| Storage | Store in a dark place, sealed in a dry, room temperature environment. | [3][5] |

Safety Profile: this compound is classified as harmful if swallowed (Acute Tox. 4 Oral), may cause an allergic skin reaction, and causes serious eye irritation. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, must be worn during handling.

-

GHS Hazard Codes: H302, H317, H319

-

GHS Precautionary Codes: P261, P264, P280, P301 + P312, P302 + P352, P305 + P351 + P338

Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing 2-acetylthiophenes is the Friedel-Crafts acylation of a corresponding thiophene precursor.[7][8] For this compound, this involves the electrophilic aromatic substitution of 3-methylthiophene.

Mechanistic Insight: The Challenge of Regioselectivity

The Friedel-Crafts reaction is a classic C-C bond-forming reaction where an acyl group is introduced onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The reaction proceeds via the formation of a highly electrophilic acylium ion.

For thiophene, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is due to the greater stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during α-attack, which can be described by more resonance structures.[9][10]

When acylating 3-methylthiophene, the methyl group is an activating, ortho-, para-directing group. However, the inherent reactivity of the thiophene ring dominates. The directing effects are as follows:

-

Inherent Thiophene Reactivity: Favors C2 and C5.

-

Methyl Group (at C3): Directs towards C2 and C5 (ortho and para positions, respectively).

Both factors synergistically direct the incoming acyl group to the C2 and C5 positions. Since the C5 position is sterically less hindered than the C2 position (which is adjacent to the methyl group), a mixture of this compound and 2-acetyl-3-methylthiophene could potentially form. However, the electronic activation for the position ortho to the methyl group (C2) is very strong, leading to this compound as the major product.

Caption: Fig. 1: Synthesis Workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol describes a standard laboratory procedure for the Friedel-Crafts acylation of 3-methylthiophene.

Materials:

-

3-methylthiophene

-

Acetic anhydride or Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or Carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

Protocol:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

-

Reagent Charging: In a separate flask, dissolve 3-methylthiophene (1.0 eq) and acetic anhydride (1.1 eq) in anhydrous DCM. Add this solution to the dropping funnel.

-

Catalyst Suspension: To the reaction flask, add anhydrous DCM followed by anhydrous AlCl₃ (1.2 eq) portion-wise while stirring under a nitrogen atmosphere. Causality Note: A slight excess of catalyst is often required as it can complex with both the acylating agent and the ketone product, which is a Lewis base.[8]

-

Addition: Cool the AlCl₃ suspension to 0 °C using an ice bath. Add the solution of 3-methylthiophene and acetic anhydride dropwise from the dropping funnel over 30-60 minutes. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent undesirable side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl. Causality Note: This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain pure this compound as a colorless or pale yellow liquid.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods is used for full characterization.

Caption: Fig. 2: Analytical Characterization Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides definitive evidence of key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected around 1660-1680 cm⁻¹ , characteristic of an aryl ketone conjugated with the thiophene ring.

-

Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹ (typically ~3100-3070 cm⁻¹).[11]

-

Aliphatic C-H Stretch: Medium to strong bands will appear just below 3000 cm⁻¹ (typically ~2920-2980 cm⁻¹) from the acetyl and ring methyl groups.[11]

-

C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy reveals the electronic environment of each proton. For this compound, the expected signals are:

-

Thiophene Protons (H3, H5): Two singlets or narrow doublets in the aromatic region (~7.0-7.8 ppm ). The proton at C5 will likely be further downfield due to the deshielding effect of the adjacent acetyl group.

-

Acetyl Protons (-COCH₃): A sharp singlet integrating to 3 protons around ~2.5 ppm .

-

Ring Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons around ~2.2 ppm .

Carbon-13 (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the far downfield region, ~190 ppm .[12]

-

Thiophene Ring Carbons: Four distinct signals in the aromatic region (~125-150 ppm ).

-

Acetyl Carbon (-COCH₃): A signal around ~26 ppm .[12]

-

Ring Methyl Carbon (-CH₃): A signal in the aliphatic region, typically ~15 ppm .

Mass Spectrometry (MS)

Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A strong peak at m/z = 140 , corresponding to the molecular weight of C₇H₈OS.[13]

-

Key Fragment: A prominent peak at m/z = 125 , resulting from the loss of the methyl group ([M-15]⁺).[14]

-

Acylium Ion: A peak at m/z = 43 , corresponding to the [CH₃CO]⁺ fragment.

Chemical Reactivity and Synthetic Utility

This compound is a versatile precursor for synthesizing more complex heterocyclic systems, many with demonstrated biological activity.[1][2] Its utility stems from the reactivity of both the acetyl group and the thiophene ring.

Caption: Fig. 3: Synthetic Utility of this compound.

Key Transformations:

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in base-catalyzed condensation reactions like the Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated ketones, which are themselves valuable synthetic intermediates.[1]

-

Schiff Base Formation: The ketone can react with primary amines to form imines (Schiff bases), which are important ligands in coordination chemistry and are present in various biologically active compounds.[15]

-

Gewald Reaction: The acetyl group can be a starting point for the Gewald reaction, a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes.[1] These products are often used in the development of anti-inflammatory and anticancer agents.

-

Reduction: The carbonyl group can be reduced to an alcohol (using NaBH₄) or completely removed to form an ethyl group (via Wolff-Kishner or Clemmensen reduction).[8]

-

Oxidation: The haloform reaction can convert the acetyl group into a carboxylic acid, yielding 4-methylthiophene-2-carboxylic acid.

These transformations highlight the role of this compound as a scaffold for generating molecular diversity, making it a compound of high interest for building libraries of potential drug candidates.[2]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined physicochemical properties, predictable synthesis through Friedel-Crafts acylation, and clear spectroscopic signatures make it a reliable and robust starting material. The true value of this compound lies in its versatile reactivity, which provides synthetic chemists with multiple pathways to construct complex molecular architectures for applications in drug discovery, agrochemicals, and material science. The protocols and insights provided in this guide serve as a comprehensive resource for harnessing the full potential of this important heterocyclic intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. China this compound CAS No.:13679-73-7 [qinmuchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 13679-73-7 [chemicalbook.com]

- 6. thegoodscentscompany.com [thegoodscentscompany.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound(13679-73-7) MS [m.chemicalbook.com]

- 14. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. jetir.org [jetir.org]

1-(4-Methyl-2-thienyl)ethanone introduction

An In-Depth Technical Guide to 1-(4-Methyl-2-thienyl)ethanone for Researchers and Drug Development Professionals

Abstract

1-(4-Methyl-2-thienyl)ethanone, also known as 2-acetyl-4-methylthiophene, is a substituted heterocyclic ketone that serves as a pivotal intermediate in synthetic organic chemistry. The thiophene nucleus is a privileged pharmacophore, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its structural and electronic similarity to a benzene ring, coupled with its unique chemical reactivity, makes it a cornerstone in the design of novel therapeutic agents and functional materials.[3] This guide provides a comprehensive technical overview of 1-(4-Methyl-2-thienyl)ethanone, detailing its chemical properties, synthesis, mechanistic nuances, spectroscopic profile, and applications. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile building block.

Molecular Identity and Physicochemical Properties

1-(4-Methyl-2-thienyl)ethanone is an organic compound featuring a thiophene ring substituted with a methyl group at the 4-position and an acetyl group at the 2-position. This substitution pattern dictates its reactivity and potential for further chemical modification.

Caption: Chemical Structure of 1-(4-Methyl-2-thienyl)ethanone.

The core physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Registry Number | 13679-73-7 | [4][5] |

| Molecular Formula | C₇H₈OS | [4] |

| Molecular Weight | 140.203 g/mol | [4] |

| IUPAC Name | 1-(4-methylthiophen-2-yl)ethanone | [6] |

| Synonyms | This compound | [4] |

| Monoisotopic Mass | 140.02959 Da | [6] |

| Predicted XlogP | 2.0 | [6] |

Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation

The most prevalent and industrially significant method for synthesizing 1-(4-Methyl-2-thienyl)ethanone is the Friedel-Crafts acylation of 3-methylthiophene.[7] This reaction is a cornerstone of electrophilic aromatic substitution and involves the introduction of an acyl group onto the thiophene ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[8][9]

Causality of Regioselectivity

A critical aspect of this synthesis is the regioselectivity of the acylation. For substituted thiophenes, the position of electrophilic attack is governed by the electronic effects of the substituent and the inherent reactivity of the thiophene ring. The thiophene ring is highly activated towards electrophilic substitution, preferentially at the α-positions (C2 and C5).[7] This preference is due to the superior stabilization of the positive charge in the corresponding carbocation intermediate (Wheland intermediate).

Attack at the C2 position of thiophene allows the positive charge to be delocalized over three atoms, including the sulfur atom, resulting in three resonance structures. In contrast, attack at the C3 position yields an intermediate with only two resonance structures.[10][11]

Caption: Decisive factors in the regioselective synthesis.

In the case of 3-methylthiophene, the methyl group is an activating, ortho-para directing group. It activates the C2 and C5 positions for electrophilic attack. While both positions are electronically favored, acylation occurs predominantly at the C2 position. This is because the C5 position is sterically hindered by the adjacent C4-methyl group, making the C2 position the most accessible and reactive site for the bulky acylium ion.

Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of a synthesized compound. The following is a detailed analysis of the expected spectroscopic data for 1-(4-Methyl-2-thienyl)ethanone.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum provides information about the molecular weight and fragmentation pattern. The NIST database shows a clear molecular ion peak and characteristic fragments for this compound.[12]

| m/z | Ion | Interpretation |

| 140 | [M]⁺ | Molecular Ion |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 97 | [M - CH₃CO]⁺ | Loss of the acetyl radical |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Based on analogous structures like 2-acetylthiophene and general principles of IR spectroscopy, the following key absorptions are expected.[13][14]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H Stretch | Thiophene Ring |

| ~2950-2850 | C-H Stretch | Methyl Groups |

| ~1660-1680 | C=O Stretch | Conjugated Ketone |

| ~1500-1400 | C=C Stretch | Thiophene Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.5 | s (or d) | 1H | Thiophene H5 |

| ~7.0-7.1 | s (or d) | 1H | Thiophene H3 |

| ~2.5 | s | 3H | Acetyl (-COCH₃) |

| ~2.2 | s | 3H | Thiophene (-CH₃) |

¹³C NMR (Predicted, 100 MHz, CDCl₃): The carbon NMR spectrum is expected to display seven unique carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Carbonyl (C=O) |

| ~145 | Thiophene C2 |

| ~142 | Thiophene C4 |

| ~132 | Thiophene C5 |

| ~128 | Thiophene C3 |

| ~26 | Acetyl (-COCH₃) |

| ~15 | Thiophene (-CH₃) |

Applications in Synthetic and Medicinal Chemistry

Thiophene derivatives are a cornerstone of medicinal chemistry, exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][15][16] 1-(4-Methyl-2-thienyl)ethanone is not typically a final drug product but rather a crucial building block. Its utility stems from the reactive acetyl group, which can be readily transformed into a variety of other functional groups or used as a handle for building more complex molecular architectures.[17]

For example, the ketone can undergo:

-

Reduction to form a secondary alcohol.

-

Reductive amination to introduce nitrogen-containing moieties.

-

Alpha-halogenation to create a reactive site for nucleophilic substitution.[17]

-

Condensation reactions to form larger systems like thiazoles or pyrimidines, which are themselves important pharmacophores.[18]

This versatility allows medicinal chemists to synthesize libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the discovery of new drug candidates.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol provides a self-validating, step-by-step methodology for the laboratory-scale synthesis of 1-(4-Methyl-2-thienyl)ethanone.

Caption: Experimental workflow for Friedel-Crafts acylation.

Materials:

-

3-Methylthiophene

-

Acetyl Chloride

-

Aluminum Chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Under a positive flow of nitrogen, carefully add anhydrous aluminum chloride (1.1 equivalents) to the DCM. The suspension should be stirred and cooled to 0°C in an ice-water bath.

-

Acyl Chloride Addition: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0°C. Stir for 15 minutes.

-

Substrate Addition: Add 3-methylthiophene (1.0 equivalent) dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5°C.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl. Stir vigorously until the ice has melted.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(4-Methyl-2-thienyl)ethanone.

Conclusion

1-(4-Methyl-2-thienyl)ethanone is a fundamentally important heterocyclic ketone with significant value for chemical synthesis. Its straightforward, regioselective preparation via Friedel-Crafts acylation makes it an accessible starting material. A thorough understanding of its properties, spectroscopic signature, and chemical reactivity empowers researchers to leverage this compound as a versatile scaffold in the development of novel pharmaceuticals and advanced materials.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Ethanone, 1-(4-methyl-2-thienyl)- [webbook.nist.gov]

- 5. Ethanone, 1-(4-methyl-2-thienyl)- [webbook.nist.gov]

- 6. PubChemLite - Ethanone, 1-(4-methyl-2-thienyl)- (C7H8OS) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Ethanone, 1-(4-methyl-2-thienyl)- [webbook.nist.gov]

- 13. Ethanone, 1-(2-thienyl)- [webbook.nist.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. kthmcollege.ac.in [kthmcollege.ac.in]

- 17. nbinno.com [nbinno.com]

- 18. Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5'-nucleotidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and bonding of 2-Acetyl-4-methylthiophene

An In-depth Technical Guide to the Structure and Bonding of 2-Acetyl-4-methylthiophene

Abstract

Thiophene scaffolds are privileged structures in medicinal chemistry, recognized for their bioisosteric properties and capacity to interact with diverse biological targets.[1] This guide provides a comprehensive analysis of the structure and bonding of a specific derivative, this compound (CAS No. 13679-73-7). We will deconstruct the molecule's architecture using a multi-technique spectroscopic approach, grounded in the principles of mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance. The discussion emphasizes the causal relationships between molecular structure, substituent effects, and the resulting spectroscopic signatures. This document serves as a foundational reference for professionals engaged in the synthesis, characterization, and application of substituted thiophenes in drug discovery and materials science.

Introduction: The Significance of Substituted Thiophenes

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in the development of novel therapeutics and organic materials.[1][2] Its derivatives are integral to numerous FDA-approved drugs, where the thiophene ring modulates physicochemical properties such as solubility and receptor binding affinity.[1] The molecule under investigation, this compound, combines the thiophene core with two key substituents: an electron-withdrawing acetyl group at the C2 position and an electron-donating methyl group at the C4 position. This substitution pattern creates a unique electronic environment that dictates its chemical reactivity and provides distinct handles for further functionalization. Understanding the precise structure and nature of the bonding within this molecule is paramount for predicting its behavior in chemical reactions and biological systems.

Molecular Blueprint: Elucidation Workflow

The definitive characterization of a molecule like this compound is not a monolithic process but a systematic workflow. Each analytical technique provides a unique piece of the structural puzzle. The logical flow, from establishing the molecular formula to mapping the complete atomic connectivity, is crucial for unambiguous structure validation.

Caption: Workflow for the structural elucidation of this compound.

Foundational Analysis: Mass and Physical Properties

The first step in characterization is to confirm the molecular formula and assess the compound's basic physical state.

3.1. Mass Spectrometry Mass spectrometry (MS) provides the most direct evidence for the molecule's mass and, by extension, its elemental composition. For this compound, the empirical formula is C₇H₈OS.[3]

-

Molecular Ion Peak (M⁺): Electron Ionization Mass Spectrometry (EI-MS) reveals a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 140.[4][5] High-resolution mass spectrometry (HRMS) can confirm the exact mass at 140.0296 g/mol , consistent with the C₇H₈OS formula.[4][5]

-

Key Fragmentation: A prominent fragment is typically observed at m/z 125, corresponding to the loss of the methyl radical (•CH₃) from the acetyl group, forming a stable thienyl-acylium ion. Another significant peak at m/z 43 represents the acetyl cation ([CH₃CO]⁺).

3.2. Physical Properties The macroscopic properties of the compound provide initial indicators of purity and are essential for handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | [3][6] |

| Molecular Weight | 140.20 g/mol | [3][7] |

| Appearance | Colorless or slightly yellow liquid | [8] |

| Boiling Point | 108-109 °C | [8][9] |

| Density | ~1.224 g/mL at 25 °C | [8][9] |

| Refractive Index | ~1.560 at 20 °C | [9] |

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. The choice of Attenuated Total Reflectance (ATR) for IR is a common, field-proven technique that requires minimal sample preparation.

Experimental Protocol: ATR-IR Spectroscopy

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal. This is critical to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a single drop of the neat this compound liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Interpretation of Key IR Bands The IR spectrum of this compound is dominated by features of the acetyl group and the substituted thiophene ring.[4]

| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) | Characteristic of sp² C-H bonds in the thiophene ring. |

| ~2950-2850 | Medium-Weak | C-H stretch (aliphatic) | Arises from the methyl groups. |

| ~1665 | Strong | C=O stretch (ketone) | This is the most intense and diagnostic peak. Its frequency is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the electron-rich thiophene ring, which imparts partial single-bond character to the C=O bond. |

| ~1520-1400 | Medium-Strong | C=C stretch (aromatic) | Multiple bands corresponding to the stretching vibrations within the thiophene ring. |

| ~850-700 | Strong | C-H out-of-plane bend | The specific frequency in this region can be diagnostic of the substitution pattern on the thiophene ring. |

Nuclear Magnetic Resonance: Mapping the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Caption: Structure and atom numbering for this compound.

5.1. ¹H NMR Spectroscopy Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|---|

| H¹¹ | ~7.5-7.6 | d | ~1.5 | H-5 | Located at the C5 position, this proton is deshielded by the adjacent sulfur and the electron-withdrawing acetyl group. It appears as a doublet due to coupling with H⁸. |

| H⁸ | ~7.1-7.2 | d | ~1.5 | H-3 | Located at the C3 position, this proton is less deshielded than H-5. It appears as a doublet due to coupling with H¹¹. The small J value is characteristic of a four-bond coupling across the sulfur atom in some thiophene systems, or in this case, a meta-like coupling. |

| H¹⁰ | ~2.5 | s | - | -C(=O)CH₃ | The three protons of the acetyl methyl group are equivalent and show no coupling, resulting in a sharp singlet. Its chemical shift is typical for a methyl ketone. |

| H¹ | ~2.3 | s | - | Ring -CH₃ | The three protons of the ring methyl group are equivalent and appear as a singlet. They are slightly shielded relative to the acetyl methyl protons. |

5.2. ¹³C NMR Spectroscopy Carbon NMR provides a map of the carbon skeleton. With seven carbon atoms, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Atom # | Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|---|

| C⁶ | ~190 | C=O | The carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of ketones. |

| C² | ~144 | C-2 | The carbon atom attached to the acetyl group is significantly deshielded due to the electron-withdrawing effect of the ketone. |

| C⁴ | ~142 | C-4 | The carbon atom attached to the methyl group. |

| C⁵ | ~133 | C-5 | Aromatic CH carbon. |

| C³ | ~129 | C-3 | Aromatic CH carbon. |

| C¹⁰ | ~27 | -C(=O)CH₃ | The acetyl methyl carbon. |

| C¹ | ~16 | Ring -CH₃ | The ring methyl carbon, typically appearing furthest upfield. |

Bonding and Electronic Structure

The properties of this compound are fundamentally governed by the aromaticity of the thiophene ring and the electronic influence of its substituents.

-

Aromaticity: The thiophene ring is an electron-rich aromatic system.[10] It possesses six π-electrons (four from the two C=C bonds and two from a lone pair on the sulfur atom) delocalized over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons, where n=1). This delocalization is responsible for its planarity and relative stability.

-

Substituent Effects: The electronic nature of the ring is perturbed by the substituents.

-

Methyl Group (-CH₃): At the C4 position, the methyl group acts as a weak electron-donating group (EDG) through an inductive effect, slightly increasing the electron density of the ring.

-

Acetyl Group (-COCH₃): At the C2 position, the acetyl group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. It pulls electron density out of the thiophene ring.

-

-

Intramolecular Interactions: The interplay between the EDG and EWG across the aromatic ring creates a polarized molecule. This electronic push-pull system influences the bond lengths, charge distribution, and chemical reactivity. For example, the presence of the acetyl group deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene, and it directs incoming electrophiles primarily to the C5 position.[10]

Conclusion

The structure of this compound has been unambiguously established through the logical application of modern spectroscopic techniques. Mass spectrometry confirms its molecular formula, C₇H₈OS, while IR spectroscopy identifies the key carbonyl and thiophene functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon frameworks, respectively, confirming the precise placement of the acetyl and methyl substituents at the C2 and C4 positions. The bonding is characterized by an aromatic thiophene core whose electronic properties are significantly modulated by the opposing electronic effects of the attached functional groups. This comprehensive structural and electronic understanding is indispensable for the rational design and synthesis of more complex thiophene-based molecules for pharmaceutical and materials science applications.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound 97 13679-73-7 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. scbt.com [scbt.com]

- 7. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. China this compound CAS No.:13679-73-7 [qinmuchem.com]

- 9. This compound CAS#: 13679-73-7 [chemicalbook.com]

- 10. download.e-bookshelf.de [download.e-bookshelf.de]

2-Acetyl-4-methylthiophene: A Versatile Heterocyclic Scaffold for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Thiophene

In the landscape of heterocyclic chemistry, thiophene and its derivatives stand out as privileged structures, integral to advancements in medicinal chemistry and materials science. Among these, 2-acetyl-4-methylthiophene (IUPAC Name: 1-(4-methylthiophen-2-yl)ethanone) emerges as a particularly valuable building block. Its unique substitution pattern—an activating methyl group and a versatile acetyl moiety on the thiophene ring—offers a nuanced reactivity profile that can be strategically exploited in complex molecular syntheses. This guide provides a comprehensive exploration of this compound, from its fundamental properties and synthesis to its diverse reactivity and applications, offering field-proven insights for professionals in drug discovery and materials research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's intrinsic properties is paramount for its effective utilization in synthesis. The physical and spectroscopic data for this compound are summarized below, providing a baseline for its identification and manipulation.

| Property | Value | Reference(s) |

| CAS Number | 13679-73-7 | [1] |

| Molecular Formula | C₇H₈OS | [2] |

| Molecular Weight | 140.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 108-109 °C (lit.) | [2] |

| Density | 1.224 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.5600 (lit.) | [2] |

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are the key spectral features:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons on the thiophene ring and the methyl groups. The chemical shifts and coupling constants are indicative of the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing characteristic peaks for the carbonyl carbon, the aromatic carbons of the thiophene ring, and the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1660-1680 cm⁻¹. Other characteristic peaks include C-H stretching of the aromatic ring and methyl groups, and C-S stretching of the thiophene ring.[3]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M⁺) at m/z 140. The fragmentation pattern is characterized by the loss of a methyl radical (M⁺ - 15) to form a stable acylium ion, and the subsequent loss of carbon monoxide (M⁺ - 15 - 28).[4]

Synthesis of this compound: A Focus on Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 3-methylthiophene. This electrophilic aromatic substitution reaction offers a reliable route to the desired product, with regioselectivity being a key consideration.

Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from an acylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a Lewis acid catalyst.[5] The thiophene ring, being electron-rich, acts as a nucleophile, attacking the acylium ion.

The regiochemical outcome of this reaction on 3-methylthiophene is governed by the directing effects of the methyl group and the inherent reactivity of the thiophene ring. The sulfur atom in the thiophene ring can stabilize an adjacent positive charge through resonance, making the α-positions (C2 and C5) more susceptible to electrophilic attack than the β-positions (C3 and C4). The methyl group at the 3-position is an activating, ortho-, para-director. In this case, the directing effects of the sulfur atom and the methyl group are synergistic, strongly favoring acylation at the C2 position. Attack at the C5 position is also possible but is generally observed as a minor product.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol provides a robust method for the laboratory-scale synthesis of this compound.

Materials:

-

3-Methylthiophene

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to the flask and cool the resulting suspension to 0 °C using an ice-water bath.

-

Acylating Agent Addition: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred suspension while maintaining the temperature at 0 °C.

-

Substrate Addition: After the addition of acetic anhydride is complete, add a solution of 3-methylthiophene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: Upon completion of the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

The Synthetic Utility of this compound

The presence of both an acetyl group and a substituted thiophene ring makes this compound a versatile precursor for a wide range of chemical transformations.

Reactions at the Acetyl Group

The carbonyl group of this compound undergoes a variety of characteristic reactions:

-

Oxidation: The acetyl group can be oxidized to a carboxylic acid (4-methylthiophene-2-carboxylic acid) using strong oxidizing agents.

-

Reduction: The carbonyl can be reduced to a secondary alcohol (1-(4-methylthiophen-2-yl)ethanol) using reducing agents like sodium borohydride (NaBH₄). Further reduction to the corresponding ethyl group (2-ethyl-4-methylthiophene) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

-

Willgerodt-Kindler Reaction: This reaction allows for the conversion of the acetyl group into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid with a rearranged carbon skeleton.[6][7][8] This provides a route to 2-(4-methylthiophen-2-yl)acetic acid derivatives.

Reactions on the Thiophene Ring

The thiophene ring can undergo further electrophilic substitution, with the regioselectivity influenced by the existing acetyl and methyl groups. The acetyl group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director. The C5 position is the most activated site for further electrophilic substitution.

-

Halogenation: Bromination, for instance with N-bromosuccinimide (NBS), will preferentially occur at the C5 position to yield 2-acetyl-5-bromo-4-methylthiophene.

Building Block for Fused Heterocycles: The Gewald Reaction

This compound serves as an excellent ketone component in the Gewald reaction, a multicomponent reaction that provides access to highly substituted 2-aminothiophenes.[9][10][11] These products are valuable intermediates in medicinal chemistry.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals due to their ability to act as bioisosteres of benzene rings and their favorable pharmacokinetic properties.[12] this compound and its derivatives are key intermediates in the synthesis of various biologically active molecules.

-

Anti-inflammatory Agents: The thiophene nucleus is a common scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs).[13] Chalcones derived from the condensation of 2-acetylthiophene with various aromatic aldehydes have shown promising anti-inflammatory activity.[14][15] The 4-methyl substituent can be used to fine-tune the lipophilicity and metabolic stability of these compounds.

-

Antimicrobial and Anticancer Agents: The 2-aminothiophenes synthesized via the Gewald reaction from this compound are versatile precursors for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Applications in Materials Science

The electron-rich nature of the thiophene ring makes it an attractive component for organic electronic materials. Thiophene-based oligomers and polymers are widely investigated for their semiconducting properties.

-

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are utilized as building blocks for emissive and charge-transport materials in OLEDs.[16][17][18] The acetyl and methyl groups on the this compound scaffold can be further functionalized to tune the electronic properties, solubility, and morphology of the resulting materials, thereby influencing the performance of the OLED device.

-

Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs): The ability to create extended π-conjugated systems from thiophene-based building blocks is crucial for the development of high-performance organic semiconductors for OFETs and OPVs. This compound can serve as a starting point for the synthesis of more complex, conjugated molecules with tailored electronic and optical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It is harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[1]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its well-defined synthesis, coupled with the diverse reactivity of its functional groups, provides a robust platform for the creation of complex molecular architectures. For researchers and drug development professionals, a deep understanding of the chemistry of this scaffold opens up new avenues for the design and synthesis of novel therapeutic agents and advanced materials. The insights and protocols provided in this guide serve as a foundation for harnessing the full potential of this remarkable compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound CAS#: 13679-73-7 [chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajrconline.org [ajrconline.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. oled-intermediates.com [oled-intermediates.com]

- 18. nbinno.com [nbinno.com]

Reactivity of the thiophene ring in 2-Acetyl-4-methylthiophene

An In-Depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Acetyl-4-methylthiophene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the this compound ring, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. We will dissect the intricate interplay of the electron-donating methyl group and the electron-withdrawing acetyl group, which collectively dictate the regioselectivity and rate of key chemical transformations. This document moves beyond a simple recitation of reactions to explain the underlying electronic and steric principles, offering field-proven insights into experimental design. Detailed protocols for critical reactions such as electrophilic substitution and metallation are provided, alongside graphical representations of reaction mechanisms and workflows to facilitate a deeper understanding for drug development professionals and organic chemists.

Introduction: Modulating the Aromaticity of Thiophene

The thiophene ring is an electron-rich aromatic heterocycle, more reactive towards electrophiles than benzene.[1][2] This heightened reactivity stems from the ability of the sulfur atom's lone pair electrons to participate in the π-system, effectively delocalizing six π-electrons over a five-membered ring.[1] In this compound, the inherent reactivity of the parent ring is strategically modulated by two key substituents, creating a nuanced chemical personality.

-

The 2-Acetyl Group : As a potent electron-withdrawing group (-M, -I), the acetyl substituent deactivates the thiophene ring towards electrophilic attack. It reduces electron density, particularly at the C3 and C5 positions, through resonance and inductive effects.

-

The 4-Methyl Group : Conversely, the methyl group is electron-donating (+I, hyperconjugation), activating the ring towards electrophilic attack. It increases electron density, primarily at the adjacent C3 and C5 positions.

The synergy of these opposing electronic demands establishes a clear regiochemical bias, making this compound a valuable and predictable building block in complex molecule synthesis.

Caption: Electronic landscape of this compound.

Electrophilic Aromatic Substitution (SEAr): Precision in Functionalization

Electrophilic substitution is the hallmark reaction of thiophenes. In this compound, the directing effects of the two substituents converge to favor substitution at the C5 position. The C5 position is activated by the 4-methyl group and is the least deactivated position by the 2-acetyl group. The C3 position, while also activated by the methyl group, is sterically hindered and more strongly deactivated by the adjacent acetyl group.

Caption: General mechanism for SEAr on this compound.

Key SEAr Transformations

The predictable nature of substitution at the C5 position allows for a range of functionalizations.

| Reaction | Reagent(s) | Typical Conditions | Primary Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | DMF or CCl₄, dark | 5-Bromo-2-acetyl-4-methylthiophene | N/A |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 0°C to RT | 5-Formyl-2-acetyl-4-methylthiophene | [3][4][5] |

| Nitration | HNO₃ / Acetic Anhydride | Low temperature | 5-Nitro-2-acetyl-4-methylthiophene | N/A |

Note: While standard Friedel-Crafts acylation is common for thiophene, the presence of a deactivating acetyl group on the substrate makes further acylation challenging.

Protocol 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an efficient method for introducing a formyl group onto electron-rich aromatic rings.[5]

Objective: To synthesize 5-Formyl-2-acetyl-4-methylthiophene.

Methodology:

-

Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10°C.

-

Stir the resulting mixture at 0°C for 30-45 minutes to ensure complete formation of the Vilsmeier reagent (chloromethyleniminium salt).[6][7]

-

Reaction: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is ~7-8.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired aldehyde.

Metallation and Cross-Coupling: Building Molecular Complexity

For functionalization beyond electrophilic substitution, metallation provides a powerful alternative. The acidity of the C-H bonds on the thiophene ring is enhanced by the sulfur atom, with the C5 proton being the most acidic due to its proximity to the sulfur and activation from the 4-methyl group.

Directed Lithiation

Treatment with a strong base like n-butyllithium (n-BuLi) results in regioselective deprotonation at the C5 position, generating a potent thienyllithium nucleophile. This intermediate can be trapped with a wide array of electrophiles.[8][9][10]

Caption: Functionalization workflow via C5-lithiation.

Palladium-Catalyzed Cross-Coupling

The 5-bromo or 5-iodo derivatives, synthesized via halogenation or metallation/iodination, are excellent substrates for palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern drug discovery, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[11]

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | [12][13][14][15] |

| Heck Coupling | Alkene | Pd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N) | C(sp²)-C(sp²) | [16][17][18][19] |

| Buchwald-Hartwig | Amine or Alcohol | Pd Catalyst, Ligand (e.g., BINAP), Base | C-N or C-O | N/A |

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 5-Aryl-2-acetyl-4-methylthiophene from 5-Bromo-2-acetyl-4-methylthiophene.

Methodology:

-

Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-acetyl-4-methylthiophene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Reaction: Heat the mixture to reflux (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue via flash column chromatography to afford the coupled product.

Reactivity of the Substituents

While the primary focus is the thiophene ring, the substituents themselves offer handles for further modification.

-

Acetyl Group: The ketone can undergo a variety of classical transformations, including reduction to an alcohol (e.g., with NaBH₄), oxidation (e.g., Baeyer-Villiger), or serve as an electrophile in condensation reactions (e.g., aldol, Knoevenagel).[6]

-

Methyl Group: The methyl group can be functionalized via radical reactions. For instance, benzylic-type bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or light) can produce 2-Acetyl-4-(bromomethyl)thiophene, a versatile intermediate for nucleophilic substitution.[20]

Conclusion

This compound presents a fascinating case study in substituent-directed reactivity. The deactivating acetyl group and the activating methyl group work in concert to provide a high degree of regiochemical control, primarily directing synthetic transformations to the C5 position. This predictable reactivity, whether through electrophilic substitution, metallation, or subsequent cross-coupling reactions, makes it an exceptionally valuable platform for the construction of complex molecular architectures. A thorough understanding of the electronic principles governing its reactivity empowers researchers to design logical and efficient synthetic routes, accelerating the discovery and development of novel pharmaceuticals and advanced materials.

References

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. znaturforsch.com [znaturforsch.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpcbs.com [ijpcbs.com]

- 6. mdpi.com [mdpi.com]

- 7. sciforum.net [sciforum.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Tetrasubstituted Thiophenes via Direct Metalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 13. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [boa.unimib.it]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Heck reaction - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of Organosulfur Compounds in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Foreword: The Enduring and Evolving Legacy of Sulfur in Medicine

From the ancient Greeks' use of elemental sulfur to the development of sulfonamide antibiotics that revolutionized medicine, sulfur-containing compounds have consistently proven to be a cornerstone of therapeutic innovation.[1] The unique chemical properties of the sulfur atom, including its variable oxidation states and ability to form a diverse array of stable functional groups, impart organosulfur compounds with remarkable versatility in drug design.[2][3] This guide provides an in-depth exploration of the critical role of organosulfur compounds in medicinal chemistry, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this vital area of pharmaceutical science. We will delve into the synthesis, mechanisms of action, and therapeutic applications of these multifaceted molecules, supported by field-proven insights and detailed experimental protocols.

I. The Chemical Versatility of Organosulfur Compounds: A Foundation for Drug Design

The therapeutic efficacy of organosulfur compounds is intrinsically linked to the diverse chemical functionalities that the sulfur atom can adopt. These functional groups, often referred to as "sulfur pharmacophores," influence a molecule's physicochemical properties, including its reactivity, polarity, and metabolic stability, thereby shaping its pharmacokinetic and pharmacodynamic profile.[2][3]

A. Key Classes of Organosulfur Compounds in Medicinal Chemistry

A wide array of organosulfur functional groups are integral to the structure of numerous approved drugs and investigational agents. The most prominent classes include:

-

Thiols (-SH): These nucleophilic compounds are crucial in various biological processes and can act as antioxidants or enzyme inhibitors.

-

Thioethers (R-S-R'): Found in numerous pharmaceuticals, thioethers contribute to a molecule's lipophilicity and can be sites of metabolic oxidation.[2]

-

Sulfoxides (R-S(=O)-R'): These are often metabolites of thioethers and can also be designed into drug candidates to modulate solubility and polarity.[4][5]

-

Sulfones (R-S(=O)₂-R'): Characterized by their high polarity and stability, sulfones are key components of many drugs, enhancing their solubility and metabolic resistance.[4][6][7][8]

-

Sulfonamides (R-S(=O)₂-NR'R''): This class, famously represented by sulfa drugs, is a cornerstone of antibacterial therapy and has found applications in treating a wide range of other diseases.[1][9][10][11][12][13][14][15]

-

Disulfides (R-S-S-R'): These linkages are important in protein structure and can be found in drugs that interact with biological thiols.

The deliberate incorporation of these sulfur-containing moieties allows medicinal chemists to fine-tune the properties of drug candidates for optimal efficacy and safety.

II. Synthetic Strategies for Core Organosulfur Scaffolds

The ability to efficiently and selectively synthesize diverse organosulfur compounds is fundamental to their exploration in drug discovery. This section provides an overview of established synthetic protocols for key organosulfur functionalities.

A. Experimental Protocol: Synthesis of Thioethers via SN2 Reaction

The reaction of a thiolate anion with an alkyl halide is a classic and reliable method for the preparation of thioethers.[15]

Materials:

-

Primary or secondary alkyl halide (1.0 mmol)

-

Thiol (1.0 mmol)

-

Potassium hydroxide (KOH) or other suitable base (1.1 mmol)

-

Methanol or ethanol as solvent

Procedure:

-

Dissolve the thiol in the chosen alcohol solvent in a round-bottom flask.

-

Add the base portion-wise to the solution at room temperature to generate the thiolate anion.

-

Slowly add the alkyl halide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioether.

-

Purify the product by column chromatography on silica gel.

B. Experimental Protocol: General Synthesis of Sulfonamides from Sulfonyl Chlorides

The reaction of a sulfonyl chloride with an amine is the most common method for preparing sulfonamides.[9]

Materials:

-

Sulfonyl chloride (1.0 mmol)

-

Primary or secondary amine (1.1 mmol)

-

Pyridine or triethylamine as a base (1.2 mmol)

-

Dichloromethane or other suitable aprotic solvent

Procedure:

-

Dissolve the amine and the base in the solvent in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add a solution of the sulfonyl chloride in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting sulfonamide by recrystallization or column chromatography.

C. Experimental Protocol: Controllable Oxidation of Sulfides to Sulfoxides and Sulfones

The selective oxidation of sulfides to either sulfoxides or sulfones can be achieved by carefully controlling the reaction conditions.[5]

Materials:

-

Sulfide (1.0 mmol)

-

N-Fluorobenzenesulfonimide (NFSI) as the oxidant

-

Water as the solvent

Procedure for Sulfoxide Synthesis:

-

Dissolve the sulfide in water.

-

Add 1.1 equivalents of NFSI to the solution.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Extract the product with an organic solvent, wash with water, dry, and concentrate.

-

Purify by column chromatography.

Procedure for Sulfone Synthesis:

-

Follow the same initial procedure as for sulfoxide synthesis.

-

Use a larger excess of NFSI (e.g., 2.2 equivalents).

-

The reaction may require gentle heating to go to completion.

-

Work-up and purify as described for the sulfoxide.

III. Mechanisms of Action: How Organosulfur Drugs Exert Their Therapeutic Effects

Organosulfur compounds employ a multitude of mechanisms to achieve their therapeutic effects, often by interacting with specific biological targets or modulating key signaling pathways.

A. Enzyme Inhibition: A Prevalent Mechanism

Many organosulfur drugs function by inhibiting the activity of specific enzymes.

-

Sulfonamides and Dihydropteroate Synthase (DHPS): Sulfonamide antibiotics are classic examples of competitive enzyme inhibitors. They mimic the natural substrate, para-aminobenzoic acid (p-aminobenzoic acid), of the bacterial enzyme dihydropteroate synthase (DHPS), thereby blocking the synthesis of folic acid, which is essential for bacterial growth.

-

Thioether-Containing Kinase Inhibitors: The thioether moiety is a common feature in many kinase inhibitors. It can form important interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.

B. Modulation of Key Signaling Pathways

Organosulfur compounds can also exert their effects by modulating intracellular signaling pathways that are often dysregulated in disease.

-

The NF-κB Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[16][17] Some organosulfur compounds, such as diallyl disulfide (DADS) from garlic, can inhibit the NF-κB pathway, leading to their anti-inflammatory effects.[5][8][18][19] DADS has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB.[18]

-

The Nrf2 Pathway: The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a key regulator of the cellular antioxidant response.[1][6][7][20][21] Many naturally occurring organosulfur compounds, most notably sulforaphane from broccoli, are potent activators of the Nrf2 pathway.[1][6][7][20][21] Sulforaphane reacts with cysteine residues on Keap1, a protein that targets Nrf2 for degradation. This leads to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of a battery of cytoprotective genes.[1][6][20]

C. Induction of Apoptosis

A crucial mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis. Several organosulfur compounds have been shown to induce apoptosis in cancer cells.

-

Diallyl Disulfide (DADS): DADS has been demonstrated to induce apoptosis in human leukemia cells through an intrinsic, mitochondria-mediated pathway.[5] This involves the generation of reactive oxygen species, changes in mitochondrial membrane potential, and the activation of caspases.[5]

Diagram: Simplified Overview of the Nrf2 Activation Pathway by Sulforaphane

Caption: Sulforaphane activates the Nrf2 pathway by disrupting the Keap1-Nrf2 complex.

IV. Therapeutic Applications and Quantitative Efficacy

The diverse mechanisms of action of organosulfur compounds have led to their application in a wide range of therapeutic areas.

A. Anticancer Activity

Organosulfur compounds, both natural and synthetic, have demonstrated significant potential as anticancer agents. Their mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.

Table 1: Cytotoxic Activity (IC50 values in µM) of Selected Sulfonamide Derivatives against Human Cancer Cell Lines

| Compound | MDA-MB-468 (Breast) | MCF-7 (Breast) | HeLa (Cervical) |

| 8a | 19.22 ± 1.67 | 12.21 ± 0.93 | 10.9 ± 1.01 |

| 8b | 4.62 ± 0.13 | 7.13 ± 0.13 | 7.2 ± 1.12 |

| Cisplatin | - | - | - |

| Doxorubicin | - | - | - |

| Data adapted from reference[12]. |

As shown in Table 1, synthetic sulfonamide derivatives can exhibit potent cytotoxic activity against various cancer cell lines, with some compounds showing efficacy comparable to established chemotherapeutic agents.[12] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the sulfonamide scaffold can significantly influence their anticancer potency.[9][11][15][22]

B. Anti-inflammatory and Antimicrobial Properties

The anti-inflammatory effects of organosulfur compounds are well-documented, often mediated through the inhibition of the NF-κB pathway and the reduction of pro-inflammatory mediators.[8] Natural organosulfur compounds from garlic, for instance, have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages.[23]

The historical success of sulfonamide antibiotics underscores the importance of organosulfur compounds in combating infectious diseases. While resistance has emerged, the sulfonamide scaffold continues to be a valuable starting point for the development of new antimicrobial agents.

V. Pharmacokinetics and Bioavailability: From Bench to Bedside

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of organosulfur compounds is crucial for their successful development as drugs.

A. Metabolic Pathways

Organosulfur compounds undergo extensive metabolism in the body. Thioethers, for example, are commonly oxidized to sulfoxides and then to sulfones. Sulfonation, the addition of a sulfate group, is another key metabolic pathway that can alter the solubility and excretion of drugs.[24]

B. Bioavailability

The bioavailability of organosulfur compounds can vary widely depending on their chemical structure and formulation. For instance, the bioavailability of S-allylcysteine (SAC), a water-soluble organosulfur compound from garlic, has been reported to be high, ranging from 87% to 103%.[24] In contrast, other compounds may have lower bioavailability due to factors such as poor absorption or extensive first-pass metabolism.

C. Analytical Methods for Pharmacokinetic Studies

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices.[23][25][26][27][28][29][30][31]